molecular formula C19H22N2O7 B12841400 2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12841400
M. Wt: 390.4 g/mol
InChI Key: OHEBYQQXYYHINK-UHFFFAOYSA-N
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Description

2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of methacrylate esters This compound is characterized by its unique structure, which includes a methacryloyloxy group, a hydroxy-methoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of 2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step reaction process. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in an ethanolic solution under ultrasound irradiation . The structure of the synthesized product is confirmed by various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and single crystal X-ray analysis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. Additionally, it is used in the development of new materials with unique properties for industrial applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as HIV-1 integrase, which is crucial for the replication of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to the suppression of viral replication and the potential treatment of HIV infection .

Comparison with Similar Compounds

Similar compounds to 2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other methacrylate esters and pyrrolidinone derivatives. For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a similar compound that also exhibits significant biological activity .

Properties

Molecular Formula

C19H22N2O7

Molecular Weight

390.4 g/mol

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H22N2O7/c1-10(2)17(23)27-7-8-28-18(24)15-11(3)20-19(25)21-16(15)12-5-6-13(22)14(9-12)26-4/h5-6,9,16,22H,1,7-8H2,2-4H3,(H2,20,21,25)

InChI Key

OHEBYQQXYYHINK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCCOC(=O)C(=C)C

Origin of Product

United States

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